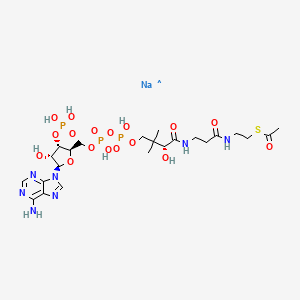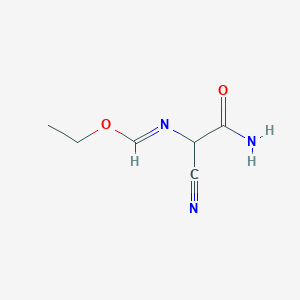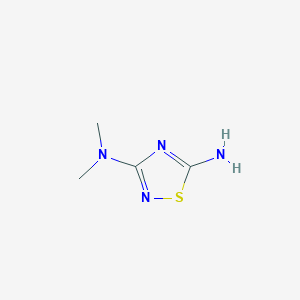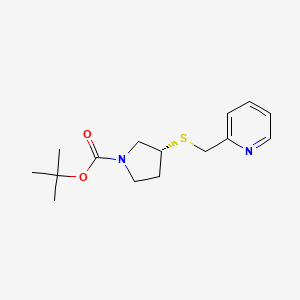![molecular formula C7H6F2N2O B13969260 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile CAS No. 627086-04-8](/img/structure/B13969260.png)
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of a difluoro group, a nitrile group, and an enamine linkage, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile typically involves the reaction of 4,4-difluoro-3-oxobut-1-en-1-ylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce amines.
Scientific Research Applications
3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoro group enhances its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(1E)-4,4,4-trifluoro-3-oxobut-1-en-1-yl]amino}thiophene-2-carboxylate
- (S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
Uniqueness
Compared to similar compounds, 3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile is unique due to its specific difluoro and nitrile groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
627086-04-8 |
|---|---|
Molecular Formula |
C7H6F2N2O |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
3-[(4,4-difluoro-3-oxobut-1-enyl)amino]prop-2-enenitrile |
InChI |
InChI=1S/C7H6F2N2O/c8-7(9)6(12)2-5-11-4-1-3-10/h1-2,4-5,7,11H |
InChI Key |
XPQPPDOZFFXVHN-UHFFFAOYSA-N |
Canonical SMILES |
C(=CNC=CC(=O)C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




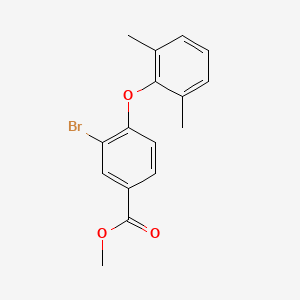
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
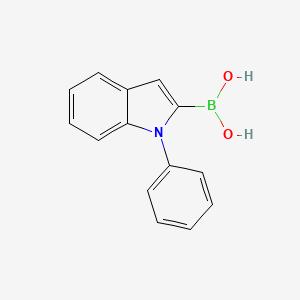
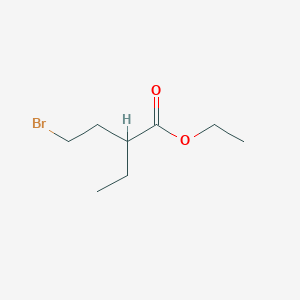
![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
